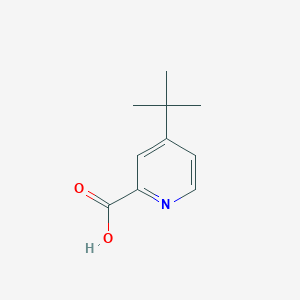

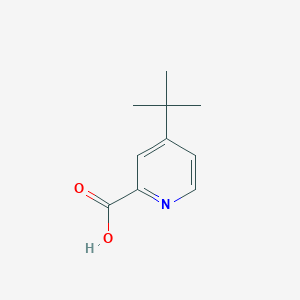

4-(tert-Butyl)picolinic acid

説明

BenchChem offers high-quality 4-(tert-Butyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-tert-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-11-8(6-7)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBJZCKLMQKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560839 | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42205-74-3 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42205-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 4-(tert-Butyl)picolinic acid

An In-depth Technical Guide to the Synthesis of 4-(tert-Butyl)picolinic Acid

Abstract

4-(tert-Butyl)picolinic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science, primarily utilized as a sophisticated ligand in asymmetric catalysis and as a key intermediate in the synthesis of complex pharmaceutical agents. Its sterically demanding tert-butyl group at the 4-position imparts unique electronic and solubility properties, making it a valuable synthon. This guide provides a comprehensive overview of robust and scalable synthetic strategies for 4-(tert-Butyl)picolinic acid, designed for researchers and drug development professionals. We will dissect two primary synthetic routes, focusing on the underlying chemical principles, experimental causality, and practical execution. The core of this document is a detailed, field-tested protocol based on a regioselective cyanation of 4-tert-butylpyridine followed by a controlled hydrolysis. This guide integrates expert insights with authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Physicochemical Properties

4-(tert-Butyl)picolinic acid, with CAS number 42205-74-3, is a substituted pyridinecarboxylic acid.[1] The pyridine ring provides a rigid scaffold and coordination site, while the carboxylic acid at the 2-position and the bulky tert-butyl group at the 4-position define its chemical reactivity and utility. The tert-butyl group, in particular, enhances solubility in organic solvents and provides steric hindrance that can be exploited to influence the stereochemical outcome of catalytic reactions. Its application as a precursor for chiral PyOx (pyridinooxazoline) ligands highlights its importance in modern asymmetric catalysis.[2][3][4]

Table 1: Physicochemical Properties of 4-(tert-Butyl)picolinic Acid

| Property | Value | Source |

| CAS Number | 42205-74-3 | [1][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][5] |

| Molecular Weight | 179.22 g/mol | [1][5] |

| IUPAC Name | 4-(tert-butyl)pyridine-2-carboxylic acid | [1] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [5][6] |

Strategic Analysis of Synthetic Pathways

The primary challenge in synthesizing 4-(tert-Butyl)picolinic acid lies in the regioselective introduction of the carboxylic acid function at the C-2 position of a pre-functionalized 4-tert-butylpyridine ring. Two logical and scientifically sound strategies are presented below.

Strategy A: Oxidation of a 2-Methyl Precursor

This classical approach involves the synthesis of 4-tert-butyl-2-methylpyridine, followed by the selective oxidation of the methyl group to a carboxylic acid.

Caption: Workflow for the cyanation-hydrolysis strategy (Strategy B).

Expertise & Causality: This strategy is superior due to its high regioselectivity and reliance on well-established, high-yielding reactions. Pyridine itself is electron-deficient and resistant to electrophilic substitution but is susceptible to nucleophilic attack, especially when the ring is activated. The method described by Katritzky et al. involves pre-treatment of the pyridine with nitric acid and trifluoroacetic anhydride (TFAA). [7]This in-situ generation of an N-acylpyridinium-like species renders the C-2 and C-6 positions highly electrophilic and susceptible to attack by a nucleophile like cyanide. [7]The subsequent hydrolysis of the nitrile is a fundamental and typically high-yielding transformation in organic synthesis. [8][9]This pathway is chosen for our detailed protocol due to its efficiency, scalability, and strong grounding in peer-reviewed literature.

Detailed Experimental Protocols (Strategy B)

The following protocols are designed to be self-validating, providing clear steps and rationale for the via the cyanation-hydrolysis route.

Protocol 1: Synthesis of 4-tert-Butyl-2-cyanopyridine

This procedure is adapted from the direct cyanation methodology for pyridines. [7] Materials and Equipment:

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

-

Ice-water bath

-

4-tert-Butylpyridine (starting material) [10]* Trifluoroacetic anhydride (TFAA)

-

Concentrated nitric acid (HNO₃)

-

Potassium cyanide (KCN)

-

Sodium acetate (NaOAc)

-

Dichloromethane (DCM)

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Flask Preparation: In a 500 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve 4-tert-butylpyridine (13.5 g, 100 mmol) in trifluoroacetic anhydride (150 mL). Stir the solution until homogeneous.

-

Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add concentrated nitric acid (10.5 mL, ~250 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 3 hours. The solution will serve as the activated pyridine source.

-

Cyanide Solution Preparation: In a separate 1 L beaker, prepare a chilled aqueous solution by dissolving potassium cyanide (KCN) (26.0 g, 400 mmol) and sodium acetate (NaOAc) (24.6 g, 300 mmol) in 300 mL of water. CAUTION: Potassium cyanide is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available.

-

Cyanation Reaction: Cool the KCN/NaOAc solution in a large ice bath. Slowly drip the activated pyridine solution from step 3 into the chilled cyanide solution over 1 hour with vigorous stirring. A precipitate may form.

-

Overnight Stirring: Allow the reaction mixture to stir overnight at room temperature.

-

Work-up and Extraction: Check the pH of the solution to ensure it is between 6-7. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: 1:4 Ethyl Acetate/Hexane) to yield pure 4-tert-butyl-2-cyanopyridine.

Protocol 2: Hydrolysis to 4-(tert-Butyl)picolinic Acid

This procedure is based on standard methods for the hydrolysis of cyanopyridines. [8][9] Materials and Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

4-tert-Butyl-2-cyanopyridine (from Protocol 1)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, add 4-tert-butyl-2-cyanopyridine (8.0 g, 50 mmol) and a 30% aqueous solution of sodium hydroxide (NaOH) (100 mL).

-

Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring to adjust the pH to approximately 2.5-3.0. A white precipitate of 4-(tert-Butyl)picolinic acid will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts. Dry the solid product under vacuum to a constant weight. The product is typically obtained in high purity, but can be recrystallized from an ethanol/water mixture if necessary.

Safety and Hazard Considerations

The synthetic route described involves highly hazardous materials that demand strict safety protocols.

-

Potassium Cyanide (KCN): Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a well-ventilated chemical fume hood. A cyanide poisoning response plan and antidote kit must be in place.

-

Trifluoroacetic Anhydride (TFAA) & Nitric Acid: Highly corrosive and strong oxidizing agents. They can cause severe skin burns and eye damage. Handle with appropriate PPE, including acid-resistant gloves, lab coat, and face shield.

-

Strong Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns. Handle with care and appropriate PPE. The neutralization step is exothermic and should be performed slowly in an ice bath.

Conclusion

The is most efficiently and reliably achieved through a two-stage process involving the regioselective cyanation of 4-tert-butylpyridine followed by robust hydrolysis of the resulting nitrile. This pathway leverages a sophisticated pyridine activation technique to ensure high regioselectivity at the C-2 position and concludes with a fundamental, high-yielding transformation. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers and development professionals can confidently produce this valuable chemical intermediate for applications in advanced catalysis and pharmaceutical development.

References

Sources

- 1. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 5. chemscene.com [chemscene.com]

- 6. 4-(tert-Butyl)picolinic acid hydrochloride | 123811-75-6 [sigmaaldrich.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 9. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(tert-Butyl)picolinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(tert-butyl)picolinic acid, a substituted pyridinecarboxylic acid of significant interest in coordination chemistry, catalysis, and pharmaceutical research. We will delve into its core chemical and physical properties, discuss synthetic and analytical methodologies, and explore its applications, offering field-proven insights for researchers and development professionals.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a critical class of N,O-bidentate chelating agents. The strategic placement of the carboxylic acid at the 2-position of the pyridine ring creates a stable five-membered ring upon coordination with a metal ion. This structural motif is fundamental to its role in various chemical and biological processes, from being a metabolite of tryptophan to its use in catalysis and drug delivery.[1][2] The introduction of a bulky tert-butyl group at the 4-position, creating 4-(tert-butyl)picolinic acid, significantly modulates the electronic and steric properties of the ligand, enhancing its utility in specialized applications. This modification can improve solubility in organic solvents and influence the geometry and reactivity of the resulting metal complexes.[3]

Physicochemical Properties

The fundamental properties of 4-(tert-butyl)picolinic acid are summarized below. These values are crucial for designing experimental conditions, from reaction setup to purification and formulation.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 4-tert-butylpyridine-2-carboxylic acid | [4] |

| CAS Number | 42205-74-3 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][6] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| Appearance | Solid (typically a white or off-white crystalline powder) | |

| Purity (Commercial) | ≥95-97% | [5][6] |

Computed and Experimental Properties

Understanding properties like acidity (pKa) and solubility is paramount for applications in aqueous or biological media, as well as for designing crystallization protocols.

| Property | Value / Observation | Rationale & Scientific Context |

| pKa | Estimated to be slightly higher than picolinic acid's pKa of ~5.3. | The electron-donating tert-butyl group increases electron density on the pyridine ring, making the nitrogen slightly more basic and the carboxylic proton slightly less acidic compared to the parent picolinic acid.[7] |

| Solubility | Expected to have lower aqueous solubility but higher solubility in nonpolar organic solvents compared to picolinic acid. | The large, hydrophobic tert-butyl group dominates the molecule's character, reducing its affinity for water. Picolinic acid itself is highly soluble in water (~887 g/L at 20°C) but less so in ethanol.[8][9][10] The derivative's increased lipophilicity is advantageous for reactions in solvents like dichloromethane or toluene. |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [5] |

| LogP | 2.0773 | [5] |

Synthesis and Purification

While several synthetic routes to picolinic acid derivatives exist, a common and scalable approach involves the modification of commercially available precursors.[11] The synthesis of 4-(tert-butyl)picolinic acid is not as widely documented as its use; however, a logical pathway can be derived from established pyridine chemistry.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins with disconnecting the carboxylic acid, suggesting an oxidation of a 2-alkyl group or hydrolysis of a nitrile.

Caption: Workflow from 4-(tert-Butyl)picolinic acid to catalytic application.

Role in Drug Development and Bioinorganic Chemistry

The picolinic acid moiety is recognized as a "metal-binding pharmacophore" (MBP). [12]MBPs are crucial functional groups in the design of metalloenzyme inhibitors. By chelating to the active-site metal ion (often zinc, iron, or copper), these inhibitors can block the enzyme's catalytic function. The tert-butyl group can serve to enhance binding affinity through hydrophobic interactions within the enzyme's active site or to improve the pharmacokinetic properties of the potential drug molecule, such as membrane permeability. [12]

Safety and Handling

As a carboxylic acid, 4-(tert-butyl)picolinic acid and its salts should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13]* Hazards: The hydrochloride salt is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [14]Similar precautions should be taken for the free acid.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. [15]

Conclusion

4-(tert-Butyl)picolinic acid is more than just a simple substituted pyridine; it is a highly functional building block for advanced applications. Its tailored steric and electronic properties make it a ligand of choice for developing sophisticated catalysts and potent metalloenzyme inhibitors. This guide has provided the core technical information necessary for researchers to effectively utilize this compound in their work, from synthesis and characterization to its application in cutting-edge scientific endeavors.

References

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 4. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-(tert-Butyl)picolinic acid | CAS:42205-74-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. picolinic acid [chemister.ru]

- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 9. mdpi.com [mdpi.com]

- 10. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. 42205-74-3 | 4-(tert-Butyl)picolinic acid - AiFChem [aifchem.com]

- 15. 42205-74-3|4-(tert-Butyl)picolinic acid|BLD Pharm [bldpharm.com]

physical properties of 4-tert-butylpyridine-2-carboxylic acid

An In-Depth Technical Guide to the Physical Properties of 4-tert-butylpyridine-2-carboxylic Acid

Introduction

4-tert-butylpyridine-2-carboxylic acid, also known as 4-tert-butyl-2-picolinic acid, is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines the coordinating and hydrogen-bonding capabilities of a pyridine ring, the acidic and chelating properties of a carboxylic acid at the 2-position, and the steric bulk and lipophilicity of a C4 tert-butyl group. This combination makes it a valuable synthon for developing novel pharmaceutical ligands, catalysts, and functional materials.

A thorough understanding of a molecule's physical properties is a non-negotiable prerequisite for its successful application. These properties govern everything from reaction kinetics and purification strategies to solubility, crystal packing, and bioavailability. This guide provides a comprehensive technical overview of the core , offering not just data but also the scientific rationale behind its characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge needed to effectively utilize this compound in their work.

Chemical Identity and Structure

Correctly identifying a chemical compound is the first step in any scientific investigation. The fundamental identifiers for 4-tert-butylpyridine-2-carboxylic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-tert-butylpyridine-2-carboxylic acid | [1] |

| Synonyms | 4-(tert-Butyl)picolinic acid, 4-(1,1-Dimethylethyl)-2-pyridinecarboxylic acid | [1][2] |

| CAS Number | 42205-74-3 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| InChIKey | HDKBJZCKLMQKKD-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring a pyridine ring substituted at the C4 position with a tert-butyl group and at the C2 position with a carboxylic acid, dictates its chemical behavior and physical properties.

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure. This section details the key physicochemical parameters of 4-tert-butylpyridine-2-carboxylic acid.

Physical State and Appearance

Based on its molecular weight and the presence of strong intermolecular hydrogen-bonding motifs from the carboxylic acid group, 4-tert-butylpyridine-2-carboxylic acid is a white to off-white crystalline solid at standard temperature and pressure. Its hydrochloride salt is also confirmed to be a solid.

Melting Point

The rationale for using the capillary method is its requirement for only a small amount of sample and its ability to provide a precise temperature range for the solid-to-liquid phase transition.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass with a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat the block rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and block.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

Boiling Point and Thermal Stability

A boiling point of 321.3 °C at atmospheric pressure has been reported.[2] This relatively high value is consistent with the compound's molecular weight and the strong intermolecular forces (hydrogen bonding) that must be overcome for vaporization. This property suggests that purification by distillation is possible but would require vacuum conditions to prevent thermal decomposition, which is common for carboxylic acids at such high temperatures.

Solubility Profile

The solubility of this molecule is amphiphilic. The polar carboxylic acid and pyridine nitrogen lend it solubility in polar protic solvents (like ethanol) and aqueous bases, while the lipophilic tert-butyl group and pyridine ring provide solubility in less polar organic solvents.

This method is considered the "gold standard" for determining thermodynamic solubility, as it ensures that the solution has reached equilibrium with the excess solid.

-

System Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, dichloromethane, acetone). The presence of visible solid material is essential.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker is used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant from each vial. The concentration of the dissolved compound is then determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR (qNMR).

-

Quantification: The solubility is reported in units of mg/mL or mol/L.

This technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol), to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a jacketed beaker to maintain a constant temperature and stir gently.

-

Titration:

-

To determine the carboxylic acid pKa, titrate with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

To determine the pyridinium pKa, first acidify the solution with a strong acid (e.g., HCl) to fully protonate the nitrogen, then titrate with the standardized strong base.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the functional group has been neutralized (the midpoint of the steepest part of the titration curve). Specialized software can be used to calculate the pKa from the first derivative of the curve.

Lipophilicity (LogP)

Lipophilicity is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Calculated Value (XLogP3): The computationally derived XLogP3 value for this compound is 2.08 . [2]This indicates a moderate degree of lipophilicity, suggesting it may have reasonable membrane permeability.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. Below are the expected spectral characteristics for 4-tert-butylpyridine-2-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR:

-

Carboxylic Acid (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Pyridine Protons: Three distinct signals in the aromatic region (typically 7.5-8.8 ppm). Due to the substitution pattern, they would appear as a doublet, a doublet of doublets, and a singlet-like or narrowly split signal. For comparison, the protons in 4-bromopyridine-2-carboxylic acid appear around 8.0-8.7 ppm. [3] * tert-Butyl (-C(CH₃)₃): A sharp singlet integrating to 9 protons, typically in the upfield region around 1.3-1.5 ppm.

-

-

¹³C NMR:

-

Carboxylic Carbonyl (-COO-): A quaternary carbon signal in the highly deshielded region of 165-175 ppm.

-

Pyridine Carbons: Five distinct signals in the range of 120-165 ppm. The carbon bearing the tert-butyl group (C4) and the carbon bearing the carboxylic acid (C2) will be significantly downfield.

-

tert-Butyl Carbons: Two signals: a quaternary carbon (~35 ppm) and a methyl carbon signal (~30 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretches in that region. This broadness is due to strong hydrogen-bonding dimers in the solid state.

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1700 and 1730 cm⁻¹.

-

C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.

-

Pyridine Ring Vibrations: A series of characteristic bands, typically in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₀H₁₃NO₂ would be at an m/z of 179.

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of -OH (m/z 162) and the loss of -COOH (m/z 134). Another prominent fragmentation would be the loss of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation, resulting in a peak at m/z 164 (M-15).

Solid-State and Crystal Properties

In the solid state, molecules of 4-tert-butylpyridine-2-carboxylic acid are expected to form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This is a highly conserved and energetically favorable motif for carboxylic acids. [4]The pyridine nitrogen may engage in weaker C-H···N hydrogen bonds with neighboring molecules, and the bulky tert-butyl groups will influence the overall crystal packing, likely leading to offset stacking arrangements of the pyridine rings. [5][6]A detailed understanding of this packing requires single-crystal X-ray diffraction analysis, which would reveal precise bond lengths, bond angles, and intermolecular interactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related structures (e.g., pyridine carboxylic acids, tert-butyl pyridines) suggest the following precautions:

-

Hazards: May be harmful if swallowed and may cause skin, eye, and respiratory irritation. * Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-tert-butylpyridine-2-carboxylic acid is a compound with a rich set of physical properties defined by its unique combination of functional groups. Its solid-state nature, moderate lipophilicity, and dual acidic/basic character are critical parameters that dictate its handling, reactivity, and application. This guide has provided a detailed overview of these properties, grounded in established chemical principles and supplemented with standardized protocols for their experimental determination. By understanding and applying this knowledge, researchers can confidently and effectively integrate this versatile building block into their synthetic and developmental programs.

References

-

PubChem. 4-(tert-Butyl)picolinic acid. National Center for Biotechnology Information. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. [Link]

-

Molecules. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]

-

Chemical Synthesis Database. tert-butyl 2-pyridinecarboxylate. [Link]

-

ACS Omega. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications. [Link]

-

ResearchGate. Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. [Link]

-

Molecules. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

-

PubChem. 4-tert-Butylpyridine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Picolinic acid. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. [Link]

-

Chemister.ru. picolinic acid. [Link]

-

Kütt, A. et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

-

PubChem. 2-Tert-butylpyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Journal of the American Chemical Society. The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. [Link]

-

ResearchGate. Experimental pKa values of carboxylic acids 49 and 18b. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

NIST. 4-Pyridinecarboxylic acid, methyl ester. NIST WebBook. [Link]

Sources

- 1. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

4-(tert-Butyl)picolinic acid CAS number 42205-74-3

An In-Depth Technical Guide to 4-(tert-Butyl)picolinic Acid (CAS 42205-74-3): Properties, Synthesis, and Applications

Introduction

4-(tert-Butyl)picolinic acid, with the CAS number 42205-74-3, is a heterocyclic building block belonging to the family of substituted pyridine carboxylic acids.[1][2] It is an isomer of other functionally significant picolinic acid derivatives, which are foundational scaffolds in numerous areas of chemical science. The parent compound, picolinic acid, is a derivative of pyridine with a carboxylic acid substituent at the 2-position.[3] This arrangement allows it to act as an effective bidentate chelating agent for various metal ions, a property that underpins many of its applications.

The introduction of a tert-butyl group at the 4-position of the pyridine ring imparts specific steric and electronic properties to the molecule. This bulky, lipophilic group can significantly influence the molecule's solubility, its interaction with biological targets, and the stereochemical outcomes of catalytic reactions in which it participates as a ligand. Picolinic acid and its derivatives have a rich history in the development of therapeutic agents for a wide range of diseases, including tuberculosis, cancer, and diabetes, making them a continued focus of intense research.[4]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical information on the physicochemical properties, spectroscopic characterization, synthesis, and key applications of 4-(tert-Butyl)picolinic acid, providing both foundational knowledge and field-proven insights into its practical use.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

Chemical Identity and Properties

4-(tert-Butyl)picolinic acid is a white solid at room temperature.[5] Its core structure consists of a pyridine ring substituted with a carboxylic acid at the 2-position and a tert-butyl group at the 4-position.

| Property | Value | Source |

| CAS Number | 42205-74-3 | [1][2][6][7] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][8] |

| Molecular Weight | 179.22 g/mol | [1][8] |

| Synonym | 4-tert-butylpyridine-2-carboxylic acid | [5][8] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [1] |

| Calculated logP | 2.0773 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Solubility Profile

While specific quantitative solubility data for 4-(tert-Butyl)picolinic acid is not widely published, the solubility of its parent compound, picolinic acid, provides a useful baseline. Picolinic acid is highly soluble in water (~863 g/kg at 293 K), significantly less soluble in ethanol (~57 g/kg), and sparingly soluble in acetonitrile (~17 g/kg).[9][10]

The presence of the large, nonpolar tert-butyl group in 4-(tert-Butyl)picolinic acid is expected to substantially decrease its solubility in polar protic solvents like water and increase its solubility in nonpolar organic solvents compared to the parent picolinic acid. This modification is a key consideration for selecting appropriate solvent systems for reactions, purification, and formulation.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data for its hydrochloride salt and structurally related compounds provide essential guidance.

-

Hazard Identification : The hydrochloride salt of 4-(tert-butyl)picolinic acid is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11][12]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[13]

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While experimental spectra are not publicly available in databases, a predictive analysis based on established principles of spectroscopy provides a reliable guide for characterization.[14][15]

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons (3H) : Three distinct signals in the aromatic region (~7.5-8.7 ppm). Expect doublet, doublet of doublets, or similar splitting patterns characteristic of a 2,4-disubstituted pyridine ring. - tert-Butyl Protons (9H) : A sharp singlet around ~1.3 ppm. - Carboxylic Acid Proton (1H) : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon : Signal in the range of ~165-175 ppm. - Aromatic Carbons : Five distinct signals in the aromatic region (~120-160 ppm). - Quaternary tert-Butyl Carbon : A signal around ~35 ppm. - Methyl Carbons : A single signal for the three equivalent methyl groups around ~30 ppm. |

| IR (Infrared) | - O-H Stretch (Carboxylic Acid) : A very broad band from ~2500-3300 cm⁻¹. - C-H Stretch (sp³) : Sharp peaks just below 3000 cm⁻¹. - C=O Stretch (Carbonyl) : A strong, sharp absorption band around 1700-1730 cm⁻¹. - C=C/C=N Stretch (Aromatic Ring) : Multiple sharp bands in the ~1400-1600 cm⁻¹ region. |

| Mass Spec. (MS) | - Molecular Ion (M⁺) : A peak at m/z = 179 corresponding to the molecular weight. - Key Fragments : A prominent peak at m/z = 122, corresponding to the loss of the tert-butyl group ([M-57]⁺), is highly probable due to the stability of the tert-butyl cation. |

This predictive data serves as a robust template for researchers to confirm the identity and purity of 4-(tert-Butyl)picolinic acid following synthesis or purchase.

Synthesis and Reactivity

The utility of 4-(tert-Butyl)picolinic acid stems from its accessible synthesis and versatile reactivity, primarily centered around its carboxylic acid group and the nitrogen atom of the pyridine ring.

Synthetic Strategies

A common and logical approach to synthesizing 4-(tert-Butyl)picolinic acid is through the oxidation of the corresponding 2-methylpyridine precursor, 4-(tert-butyl)-2-methylpyridine. This precursor can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄), a method historically used for converting picolines to picolinic acids.[3]

Caption: General workflow for the synthesis of 4-(tert-Butyl)picolinic acid.

Modern synthetic chemistry also offers catalytic routes for the preparation of picolinic acid derivatives, often employing heterogeneous catalysts that allow for milder reaction conditions and easier product purification.[16][17]

Key Reactivity and Experimental Protocols

The chemical behavior of 4-(tert-Butyl)picolinic acid is dominated by two features: its ability to chelate metals and the reactivity of its carboxylic acid moiety.

The nitrogen atom and the carboxylate group form a stable five-membered ring upon coordination to a metal center, making it an excellent bidentate (N,O) ligand. This chelation is fundamental to its use in catalysis and materials science.[18][19]

Caption: Bidentate (N,O) chelation of 4-(tert-Butyl)picolinate to a metal center.

The carboxylic acid can be readily converted to amides, a critical transformation for creating more complex molecules like the widely used PyOx (pyridinooxazoline) ligands. The synthesis of these ligands often starts with the amidation of a picolinic acid derivative.[20]

Exemplary Protocol: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)-4-(tert-butyl)picolinamide

This protocol is adapted from established methods for picolinic acid amidation and demonstrates a key synthetic application.[21] The causality behind the experimental choices is highlighted.

-

Activation of the Carboxylic Acid:

-

Dissolve 4-(tert-Butyl)picolinic acid (1.0 equiv) and N-methylmorpholine (NMM, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

-

Rationale: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the carboxylate, and to neutralize the acidic byproduct generated in the next step. CH₂Cl₂ is a good solvent for the reactants and is typically unreactive under these conditions.

-

Cool the mixture to 0°C using an ice bath.

-

Rationale: Cooling is critical to control the reaction rate and prevent side reactions during the formation of the highly reactive mixed anhydride intermediate.

-

Add isobutyl chloroformate (1.15 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at 0°C.

-

Rationale: Isobutyl chloroformate is the activating agent. It reacts with the carboxylate to form a mixed anhydride, which is a highly effective acylating agent for the subsequent amidation step. Dropwise addition prevents a rapid exotherm.

-

-

Amidation Reaction:

-

In a separate flask, dissolve (S)-tert-leucinol (1.1 equiv) in anhydrous CH₂Cl₂.

-

Transfer this solution dropwise to the cooled mixed anhydride solution using a syringe pump over 1 hour.

-

Rationale: (S)-tert-leucinol is the amine nucleophile. Slow, controlled addition is crucial to prevent side reactions, such as bis-acylation, and to ensure a high yield of the desired mono-amide product.[20]

-

Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Rationale: The aqueous quench hydrolyzes any remaining mixed anhydride and helps to separate the organic and aqueous phases.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous work-up procedure removes water-soluble byproducts and inorganic salts.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

-

Rationale: Chromatography is necessary to remove any unreacted starting materials or byproducts, ensuring high purity of the final product.

-

This amide is a key intermediate that can be cyclized to form a valuable (S)-t-BuPyOx-type ligand, demonstrating the role of 4-(tert-Butyl)picolinic acid as a strategic starting material.

Applications in Research and Development

The unique combination of a chelating picolinic acid core and a sterically demanding tert-butyl group makes this molecule a valuable tool in several areas of advanced chemical research.

Asymmetric Catalysis

Derivatives of 4-(tert-Butyl)picolinic acid are precursors to a class of chiral ligands known as Pyridinooxazolines (PyOx). These ligands are highly effective in a variety of metal-catalyzed asymmetric reactions.[20] The tert-butyl group plays a crucial role by creating a well-defined chiral pocket around the metal center, which dictates the stereochemical outcome of the reaction, often leading to high yields and enantioselectivities.

Caption: Pathway from 4-(tert-Butyl)picolinic acid to its application in asymmetric catalysis.

Drug Discovery and Medicinal Chemistry

The pyridine carboxylic acid motif is a well-established pharmacophore found in numerous approved drugs.[4] The introduction of a tert-butyl group serves as a strategic modification for several reasons:

-

Probing Hydrophobic Pockets : The bulky and lipophilic nature of the tert-butyl group allows it to occupy and interact favorably with hydrophobic pockets within a protein's active site, potentially enhancing binding affinity and selectivity.

-

Modulating Pharmacokinetics : By increasing lipophilicity, the tert-butyl group can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This can be used to improve properties like cell membrane permeability or to block sites of metabolic degradation.

Materials Science

Picolinic acid and its derivatives are effective building blocks for creating coordination polymers and Metal-Organic Frameworks (MOFs).[18][22] The defined coordination geometry and the potential for functionalization make 4-(tert-Butyl)picolinic acid a candidate for designing novel materials with tailored properties for applications in gas storage, separation, or heterogeneous catalysis.

Conclusion

4-(tert-Butyl)picolinic acid (CAS 42205-74-3) is far more than a simple chemical reagent; it is a versatile and strategic building block with significant potential in catalysis, drug discovery, and materials science. Its synthesis is accessible, and its reactivity is well-defined, centering on its robust chelating ability and the synthetic versatility of its carboxylic acid group. The presence of the 4-tert-butyl group provides a powerful tool for chemists to introduce steric bulk and lipophilicity, enabling the fine-tuning of molecular properties for specific, high-value applications. As the demand for more sophisticated catalysts and targeted therapeutics grows, the utility of well-designed building blocks like 4-(tert-Butyl)picolinic acid will undoubtedly continue to expand.

References

-

4-(tert-Butyl)picolinic acid | 42205-74-3 . Ark Pharm, Inc. [Link]

-

A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand . National Institutes of Health. [Link]

-

4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 . PubChem, National Institutes of Health. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . RSC Publishing. [Link]

-

Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst . ResearchGate. [Link]

-

Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . National Institutes of Health. [Link]

-

Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles . National Institutes of Health. [Link]

-

(PDF) A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand . ResearchGate. [Link]

-

Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry . ResearchGate. [Link]

-

picolinic acid . Chemister.ru. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid . ULisboa Research Portal. [Link]

-

Picolinic acid, butyl ester - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

Picolinic acid . Wikipedia. [Link]

-

Solubility and Crystallization Studies of Picolinic Acid . MDPI. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Calgary. [Link]

-

Hammick reaction . Wikipedia. [Link]

-

Spectroscopy Data for Undergraduate Teaching . ERIC. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed, National Institutes of Health. [Link]

-

tert-Butyl hydroperoxide, TBHP . Organic Chemistry Portal. [Link]

-

Spectroscopy Problems . Organic Chemistry at CU Boulder. [Link]

-

Proposed mechanism for the synthesis of picolinate and picolinic acid... . ResearchGate. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra . YouTube. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 42205-74-3 | CAS DataBase [m.chemicalbook.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(tert-Butyl)picolinic acid hydrochloride | 123811-75-6 [sigmaaldrich.com]

- 6. 42205-74-3 | MFCD07437876 | 4-(tert-Butyl)picolinic acid [aaronchem.com]

- 7. 4-(Tert-butyl)picolinic acid | 42205-74-3 [sigmaaldrich.com]

- 8. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 10. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 42205-74-3|4-(tert-Butyl)picolinic acid|BLD Pharm [bldpharm.com]

- 14. lehigh.edu [lehigh.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

An In-depth Technical Guide to the Structure Elucidation of 4-(tert-Butyl)picolinic Acid

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4-(tert-Butyl)picolinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the experimental sequence, ensuring that each step logically builds upon the last to create a self-validating analytical narrative. Our approach is grounded in the principles of modern analytical chemistry, combining foundational techniques with advanced spectroscopic methods to deliver a complete and confident structural assignment.

Before any spectroscopic analysis, the elemental composition provides the fundamental building blocks of our investigation. For 4-(tert-Butyl)picolinic acid, the molecular formula is established as C₁₀H₁₃NO₂ [1][2].

With the molecular formula, the first critical calculation is the Degree of Unsaturation (DoU) . This value indicates the total number of rings and/or multiple bonds within the molecule, providing an initial blueprint of its structure.

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation: DoU = 10 - (13/2) + (1/2) + 1 = 10 - 6.5 + 0.5 + 1 = 5

A DoU of 5 is highly suggestive of an aromatic system. A typical benzene or pyridine ring accounts for four degrees of unsaturation (one ring and three double bonds). The remaining degree of unsaturation is consistent with a carbonyl group (C=O), such as that found in a carboxylic acid. This initial calculation immediately aligns with the proposed structure containing a pyridine ring and a carboxylic acid group.

The Elucidation Workflow: A Strategic Overview

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Mass and Fragmentation

Mass spectrometry (MS) serves as the first experimental validation of the molecular formula by providing a precise molecular weight. For a polar, acidic molecule like 4-(tert-Butyl)picolinic acid, Electrospray Ionization (ESI) is an ideal technique due to its soft ionization nature, which typically preserves the molecular ion.

Rationale for ESI: ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular weight. Analysis is often performed via Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the sample's purity is assessed simultaneously.

Expected Data

The analysis in positive ion mode is expected to yield the molecular ion and common adducts.

| Ion | Description | Calculated m/z |

| [M+H]⁺ | Protonated Molecular Ion | 180.1025 |

| [M+Na]⁺ | Sodium Adduct | 202.0844 |

| [M-C(CH₃)₃]⁺ | Loss of tert-butyl group | 122.0399 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 134.1021 |

Molecular Weight: 179.22 g/mol [1][2]

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

MS Conditions (Positive ESI Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: 50-500 m/z.

-

The accurate mass measurement of the [M+H]⁺ ion, matching the calculated value within a narrow tolerance (e.g., < 5 ppm), provides high confidence in the elemental formula C₁₀H₁₃NO₂.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the carboxylic acid moiety and the aromatic nature of the pyridine ring.

Rationale for ATR-FTIR: Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets. It requires minimal sample preparation and provides high-quality spectra of solid samples.

Expected Data

The IR spectrum of a carboxylic acid is distinguished by its highly characteristic O-H and C=O stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid |

| 2970-2870 | C-H stretch | tert-Butyl & Pyridine-H |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) |

| 1600-1450 | C=C and C=N stretches | Pyridine Ring |

| ~1370 | C-H bend (symmetric) | tert-Butyl |

| ~1250 | C-O stretch | Carboxylic Acid |

Note: The broadness of the O-H stretch is due to extensive hydrogen bonding, which is a hallmark of carboxylic acids in the solid state.[3]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 4-(tert-Butyl)picolinic acid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

The observation of a very broad absorption centered around 3000 cm⁻¹ and a strong, sharp peak around 1710 cm⁻¹ provides definitive evidence for the carboxylic acid functional group.

Nuclear Magnetic Resonance: Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, the precise connectivity of the atoms can be determined.

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice. It readily dissolves the polar carboxylic acid, and its exchangeable acidic proton signal is observable. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange more rapidly or be broader.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | broad s | 1H | Carboxylic Acid (-COOH) |

| ~8.7 | d | 1H | Pyridine H-6 |

| ~8.0 | d | 1H | Pyridine H-3 |

| ~7.8 | dd | 1H | Pyridine H-5 |

| ~1.3 | s | 9H | tert-Butyl (-C(CH₃)₃) |

-

The -COOH proton appears far downfield as a broad singlet due to its acidic nature and hydrogen bonding. This peak will disappear upon the addition of a drop of D₂O, a classic test for exchangeable protons.[3]

-

The pyridine protons are in the aromatic region, deshielded by the ring current and the electron-withdrawing nitrogen. Their specific shifts and coupling patterns are diagnostic of the 2,4-disubstitution pattern.

-

The tert-butyl protons appear as a sharp singlet, integrating to 9 protons, confirming the presence of this group. Its upfield chemical shift is characteristic of alkyl protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Expected Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~166 | Carbonyl | Carboxylic Acid (C=O) |

| ~162 | Aromatic C (quaternary) | Pyridine C-4 |

| ~150 | Aromatic CH | Pyridine C-6 |

| ~148 | Aromatic C (quaternary) | Pyridine C-2 |

| ~125 | Aromatic CH | Pyridine C-3 |

| ~122 | Aromatic CH | Pyridine C-5 |

| ~35 | Aliphatic C (quaternary) | -C (CH₃)₃ |

| ~30 | Aliphatic CH₃ | -C(CH₃ )₃ |

-

The carbonyl carbon is significantly deshielded, appearing around 166 ppm.[3]

-

The aromatic carbons of the pyridine ring appear between 120-165 ppm. The carbons directly attached to the nitrogen and the tert-butyl group (C-2, C-4, C-6) are typically the most deshielded.

-

The aliphatic carbons of the tert-butyl group are found upfield, as expected.

2D NMR: Confirming Connections

2D NMR experiments are crucial for unambiguously linking the signals observed in the 1D spectra.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals in the COSY spectrum confirms they are J-coupled. For 4-(tert-Butyl)picolinic acid, COSY will show a critical correlation between the H-5 and H-6 protons of the pyridine ring, confirming their adjacency.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the definitive method for assigning which proton is bonded to which carbon. For example, the proton signal at ~8.7 ppm will show a cross-peak to the carbon signal at ~150 ppm, assigning both to the C-6/H-6 pair.

Caption: Key ¹H-¹H COSY and ¹H-¹³C HSQC correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard 2D COSY and HSQC experiments using predefined parameter sets.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

Conclusion: A Unified Structural Assignment

The structure of 4-(tert-Butyl)picolinic acid is confirmed through the congruent and complementary data from multiple analytical techniques.

-

Mass Spectrometry confirms the molecular formula of C₁₀H₁₃NO₂ by providing an accurate molecular weight.[1][2]

-

Infrared Spectroscopy provides definitive evidence for the presence of a carboxylic acid functional group and an aromatic ring.[3]

-

¹H and ¹³C NMR Spectroscopy establish the carbon-hydrogen framework, identifying the tert-butyl group, the three distinct protons on a substituted pyridine ring, and the carboxylic acid.

-

2D NMR Spectroscopy provides the final, unambiguous proof of connectivity, linking the protons and carbons together to confirm the 2,4-disubstitution pattern on the picolinic acid scaffold.

References

-

ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... Available at: [Link]

-

PubChem. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380. National Institutes of Health. Available at: [Link]

-

Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. Available at: [Link]

-

National Institutes of Health. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

-

ResearchGate. FT-IR spectra of the ligand 2-picolinic acid. Available at: [Link]

-

National Institute of Standards and Technology. Picolinamide - the NIST WebBook. Available at: [Link]

-

MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

-

PubChem. Picolinic acid | C6H5NO2 | CID 1018. National Institutes of Health. Available at: [Link]

-

PubMed. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Available at: [Link]

-

PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]

-

National Institute of Standards and Technology. Picolinic acid, TMS derivative - the NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 4-Pyridinecarboxylic acid - the NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 4-Pyridinecarboxylic acid - the NIST WebBook. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

BMRB. NMR-STAR file visualization tool. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Data of 4-(tert-Butyl)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-(tert-Butyl)picolinic acid, a key building block in medicinal chemistry and materials science. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, underpinned by fundamental principles of NMR spectroscopy. It is designed to serve as a practical resource for researchers, enabling accurate identification, characterization, and quality assessment of this compound. The guide includes tabulated spectral data, detailed assignments, and a step-by-step protocol for NMR sample preparation and data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-(tert-Butyl)picolinic Acid

4-(tert-Butyl)picolinic acid, also known as 4-(tert-butyl)pyridine-2-carboxylic acid, is a substituted pyridine derivative with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Its structure, featuring a sterically demanding tert-butyl group on the pyridine ring, imparts unique electronic and steric properties. These characteristics make it a valuable ligand in coordination chemistry and a versatile intermediate in the synthesis of pharmaceuticals and functional materials.[2] Accurate and unambiguous characterization of this molecule is paramount, with NMR spectroscopy standing as the most powerful technique for structural elucidation in solution.

This guide will delve into the detailed NMR spectral features of 4-(tert-Butyl)picolinic acid, providing the necessary data and interpretation to empower researchers in their daily work.

Fundamentals of NMR Spectroscopy for Picolinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The principle of NMR is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align in an external magnetic field. The absorption and re-emission of electromagnetic radiation by these nuclei are recorded to generate an NMR spectrum.

For 4-(tert-Butyl)picolinic acid, ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR, on the other hand, offers insights into the carbon skeleton of the molecule. Key parameters in an NMR spectrum include:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is indicative of the electronic environment of the nucleus.

-

Integration: The area under a signal, which is proportional to the number of nuclei giving rise to the signal.

-

Multiplicity: The splitting of a signal into multiple peaks due to the influence of neighboring nuclei (spin-spin coupling).

-

Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the connectivity of atoms.

¹H NMR Spectral Analysis of 4-(tert-Butyl)picolinic Acid

The ¹H NMR spectrum of 4-(tert-Butyl)picolinic acid is characterized by distinct signals corresponding to the protons of the tert-butyl group and the pyridine ring, as well as the acidic proton of the carboxylic acid group. The analysis presented here is based on data obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[2]

Table 1: ¹H NMR Spectral Data for 4-(tert-Butyl)picolinic Acid in DMSO-d₆ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.99 | s (broad) | 1H | -COOH |

| 8.01 | m | 1H | H-6 (Pyridine) |

| 7.94 | m | 2H | H-3, H-5 (Pyridine) |

| 1.31 | s | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears at a very downfield chemical shift. In this case, the broad singlet at 13.99 ppm is characteristic of a carboxylic acid proton, which often exhibits broadening due to hydrogen bonding and chemical exchange.[3]

-

Pyridine Ring Protons (H-3, H-5, and H-6): The protons on the pyridine ring are in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deshields these protons. The signals at 8.01 ppm and 7.94 ppm are assigned to the three pyridine protons. Due to the substitution pattern, complex coupling patterns (multiplets) are expected. A more detailed analysis would require higher resolution spectra or 2D NMR techniques to definitively assign each proton.

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. This results in a single, sharp signal. The singlet at 1.31 ppm with an integration of 9H is unambiguously assigned to the tert-butyl group.

¹³C NMR Spectral Analysis of 4-(tert-Butyl)picolinic Acid

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for 4-(tert-Butyl)picolinic Acid in DMSO-d₆ [2]

| Chemical Shift (δ) ppm | Assignment |

| 165.74 | -COOH |

| 145.46 | C-4 (Pyridine) |

| 145.28 | C-2 (Pyridine) |

| 128.94 | C-6 (Pyridine) |

| 127.93 | C-5 (Pyridine) |

| 125.52 | C-3 (Pyridine) |

| 50.32 | -C (CH₃)₃ |

| 29.31 | -C(CH₃ )₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms. The signal at 165.74 ppm is assigned to this carbon.[3][4]

-

Pyridine Ring Carbons: The carbons of the pyridine ring appear in the aromatic region. The carbons attached to the nitrogen (C-2 and C-6) and the tert-butyl group (C-4) are typically more deshielded. The signals at 145.46 ppm and 145.28 ppm are assigned to C-4 and C-2, respectively. The remaining pyridine carbons (C-3, C-5, and C-6) are found at 128.94 ppm , 127.93 ppm , and 125.52 ppm . A definitive assignment would require advanced NMR experiments such as HSQC and HMBC.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears at 50.32 ppm , and the three equivalent methyl carbons give rise to a single signal at 29.31 ppm .

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for 4-(tert-Butyl)picolinic acid, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar compounds like carboxylic acids. Alternatively, deuterated chloroform (CDCl₃) can be used, though solubility may be lower.

-

Sample Concentration: Weigh approximately 5-10 mg of 4-(tert-Butyl)picolinic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, as the natural abundance of ¹³C is low.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts and coupling constants.

Visualization of Molecular Structure and Key NMR Correlations

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and the proton environments of 4-(tert-Butyl)picolinic acid.

Figure 1: Molecular structure of 4-(tert-Butyl)picolinic acid with proton numbering.

Figure 2: Diagram illustrating the distinct proton environments in 4-(tert-Butyl)picolinic acid.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectral data of 4-(tert-Butyl)picolinic acid. The presented data, along with the comprehensive interpretation and experimental protocols, serves as a valuable resource for researchers in academic and industrial settings. A thorough understanding of the NMR characteristics of this compound is essential for its correct identification, purity assessment, and successful application in synthesis and materials development.

References

-

PubChem. 4-(tert-Butyl)picolinic acid. [Link]

-

Angewandte Chemie International Edition. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-